N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide
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Overview
Description
N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with acetic anhydride to yield the desired compound. The reaction conditions generally include refluxing in an appropriate solvent such as ethanol or methanol, with the use of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the use of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide can be compared with other thiazolidinone derivatives, such as:
- N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide
- N-{3-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide
- N-{3-[2-(3-Nitrophenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring
Properties
CAS No. |
62284-65-5 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-[3-[2-(3-methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-3-5-12(8-10)13(18)9-16-6-7-19-14(16)15-11(2)17/h3-5,8H,6-7,9H2,1-2H3 |
InChI Key |
YVTIRRNTKXQAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CN2CCSC2=NC(=O)C |
Origin of Product |
United States |
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